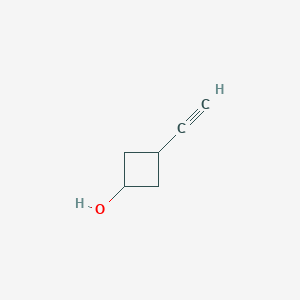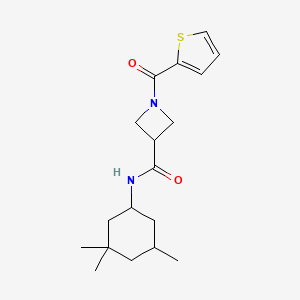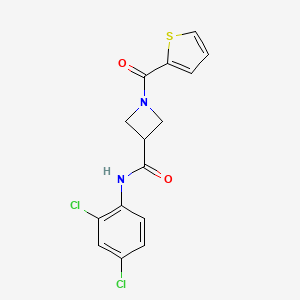
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, commonly referred to as NDC-TTCA, is an important compound in the field of medicinal chemistry. It is a heterocyclic compound, containing both nitrogen and sulfur atoms in its structure. NDC-TTCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.
Applications De Recherche Scientifique
NDC-TTCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries. It has been used as a precursor for the synthesis of various biologically active compounds, including antifungal, antibacterial, and anti-inflammatory agents. It has also been used in the synthesis of various drugs, such as anticonvulsants, antidepressants, and antipsychotics. In addition, NDC-TTCA has been studied for its potential use in cancer therapy and as an antioxidant agent.
Mécanisme D'action
The exact mechanism of action of NDC-TTCA is still not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation, which may explain the anti-inflammatory effects of NDC-TTCA. In addition, NDC-TTCA has been shown to inhibit the activity of certain cancer-causing proteins, such as the epidermal growth factor receptor (EGFR) and the c-Jun N-terminal kinase (JNK).
Biochemical and Physiological Effects
NDC-TTCA has been shown to have a number of biochemical and physiological effects. Most notably, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce oxidative stress. In addition, NDC-TTCA has been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by certain types of neurotoxins. Finally, NDC-TTCA has been shown to have anti-diabetic and anti-obesity effects, as it has been shown to reduce glucose levels and body weight in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
NDC-TTCA has a number of advantages for use in laboratory experiments. Most notably, it is a relatively inexpensive compound and is readily available from a variety of sources. In addition, it is a stable compound and has a low toxicity, which makes it safe to use in laboratory experiments. However, there are a few limitations to using NDC-TTCA in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in some experiments. In addition, the two isomers of NDC-TTCA have different properties, which can make it difficult to standardize experiments using the compound.
Orientations Futures
There are a number of potential future directions for research involving NDC-TTCA. First, further research is needed to better understand the exact mechanism of action of the compound. In addition, more research is needed to explore the potential therapeutic applications of NDC-TTCA, including its potential use in cancer therapy and as an antioxidant agent. Finally, further research is needed to explore the potential uses of NDC-TTCA in other areas, such as drug delivery and nanotechnology.
Méthodes De Synthèse
NDC-TTCA can be synthesized using a number of different methods. The most commonly used method is a two-step synthesis, which involves the reaction of 2,5-dichlorophenylthiophene-2-carbonyl chloride with 1-azetidine-3-carboxylic acid. This reaction yields a mixture of two isomers, N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide and N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-2-carboxamide. The two isomers can be separated by column chromatography.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-10-3-4-11(17)12(6-10)18-14(20)9-7-19(8-9)15(21)13-2-1-5-22-13/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMJVHJAWPAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![2,6-difluoro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427263.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)